molecular formula C21H32O6 B150066 Deacylmetaplexigenin CAS No. 3513-04-0

Deacylmetaplexigenin

Cat. No. B150066
CAS RN: 3513-04-0
M. Wt: 380.5 g/mol
InChI Key: ATMZVVNNICECKQ-MNSFQJRNSA-N
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Description

Molecular Structure Analysis

Deacylmetaplexigenin has a molecular formula of C21H32O6 . Its molecular weight is 380.5 g/mol . The IUPAC name for Deacylmetaplexigenin is 1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone .


Physical And Chemical Properties Analysis

Deacylmetaplexigenin has a molecular weight of 380.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has one rotatable bond . The exact mass of Deacylmetaplexigenin is 380.21988874 g/mol .

Scientific Research Applications

Gastrointestinal Affinity

Research indicates that deacylmetaplexigenin has a good affinity in the gastrointestinal region, particularly in the liver, stomach, and small intestine. This suggests potential applications in studying gastrointestinal diseases or disorders .

Tissue Distribution

Studies have shown that deacylmetaplexigenin is rapidly distributed into various tissues upon administration. This could be relevant for research into how drugs are absorbed and distributed in the body .

Mechanism of Action

Target of Action

Deacylmetaplexigenin is a pregnane glycoside isolated from Asclepias incarnate . The primary targets of Deacylmetaplexigenin are the stomach and small intestine . It has been found that Deacylmetaplexigenin can cross the blood-brain barrier, indicating that the brain may be another target organ in the treatment of functional dyspepsia (FD) .

Mode of Action

It is known to interact with its targets in the stomach, small intestine, and potentially the brain . The specific interactions and resulting changes are still under investigation.

Biochemical Pathways

It is known to be involved in several signaling pathways which contribute to its antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .

Pharmacokinetics

In a study involving normal and FD rats, it was found that the area under the plasma concentration-time curve from time zero to time t (AUC 0-t) of Deacylmetaplexigenin was significantly higher in the FD group than in the normal group . This indicates that the pathological state of FD alters the pharmacokinetic behavior of Deacylmetaplexigenin .

Result of Action

It is known to have antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects .

Action Environment

The action, efficacy, and stability of Deacylmetaplexigenin can be influenced by various environmental factors. For instance, the pathological state of FD has been found to alter the pharmacokinetic behavior and tissue distribution characteristics of Deacylmetaplexigenin .

properties

IUPAC Name

1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMZVVNNICECKQ-MNSFQJRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190002
Record name (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacylmetaplexigenin

CAS RN

3513-04-0
Record name (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3513-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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